molecular formula C5H12O<br>CH3CH2CH(CH3)CH2OH<br>C5H12O B7769223 2-Methyl-1-butanol CAS No. 34713-94-5

2-Methyl-1-butanol

Cat. No.: B7769223
CAS No.: 34713-94-5
M. Wt: 88.15 g/mol
InChI Key: QPRQEDXDYOZYLA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic odor and is used in various industrial and chemical applications . The compound is a type of alcohol, specifically a primary alcohol, which means the hydroxyl group (-OH) is attached to a primary carbon atom.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-butanol can be synthesized through several methods. One common laboratory method involves the reduction of 2-methylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrially, this compound is produced via the hydroformylation of isobutene, followed by hydrogenation. The hydroformylation process involves the reaction of isobutene with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium or cobalt catalyst to form 2-methylbutanal. This intermediate is then hydrogenated to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Major Products:

  • Oxidation: 2-Methylbutanoic acid
  • Reduction: 2-Methylbutane
  • Substitution: 2-Methyl-1-chlorobutane, 2-Methyl-1-bromobutane

Scientific Research Applications

2-Methyl-1-butanol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

2-Methyl-1-butanol is similar to other primary alcohols but has unique properties due to its branched structure. Some similar compounds include:

Uniqueness: this compound’s branched structure provides it with distinct physical and chemical properties, such as a lower boiling point compared to straight-chain alcohols. This makes it particularly useful in applications requiring specific volatility and solubility characteristics .

Properties

IUPAC Name

2-methylbutan-1-ol
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InChI

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
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InChI Key

QPRQEDXDYOZYLA-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)CO
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Molecular Formula

Record name 2-METHYL-1-BUTANOL
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DSSTOX Substance ID

DTXSID5027069
Record name 2-Methyl-1-butanol
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Molecular Weight

88.15 g/mol
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Physical Description

Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones
Record name 1-Butanol, 2-methyl-
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Boiling Point

128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C
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Flash Point

50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c.
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Solubility

MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol)
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Density

0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820
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Vapor Density

3.0 (Air=1), Relative vapor density (air = 1): 3
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Vapor Pressure

3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42
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Color/Form

COLORLESS LIQ

CAS No.

137-32-6, 34713-94-5, 1565-80-6
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Melting Point

FREEZING POINT: LESS THAN -70 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-butanol
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2-Methyl-1-butanol
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2-Methyl-1-butanol
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2-Methyl-1-butanol
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methyl-1-butanol?

A1: this compound has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, techniques like GC-MS are frequently employed for identification and quantification of this compound in various matrices like wine [, ] and sausage minces [].

Q3: What reactions involve this compound as a reactant?

A3: this compound is commonly employed as a reactant in transesterification reactions. For example, it has been used with vinyl acetate, catalyzed by porcine pancreatic lipase []. This reaction is relevant in biofuel production.

Q4: Have computational methods been used to study this compound?

A4: Yes, computational studies have explored the isomerization and decomposition reactions of this compound radicals using methods like QCISD(T)/CBS//M062x/cc-pVTZ and CBS-QB3 []. These studies provide insights into the combustion behavior of this compound, which is crucial for its potential as a biofuel.

Q5: Does the chirality of this compound affect its activity?

A5: Research indicates that the chirality of this compound plays a role in its biological activity. For instance, studies on trapping social wasps demonstrated a preference for the S-(−)-enantiomer of this compound in combination with acetic acid over the R-(+)-enantiomer [].

Q6: Are there specific SHE regulations concerning this compound?

A6: While specific SHE regulations are not discussed in the provided research, standard safety protocols for handling flammable liquids and volatile organic compounds should be followed when working with this compound.

Q7: How is this compound typically analyzed?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is a prominent technique for the identification and quantification of this compound [, , ]. This method is used to analyze its presence in various samples, including fermented beverages and biological specimens.

Q8: What are the potential applications of this compound?

A8: this compound holds promise as a biofuel [, , , ] and as a flavoring agent in the food and beverage industry [, , ]. Its physical and chemical properties, including its energy density and solubility, contribute to its potential in these areas.

Q9: Are there alternatives to this compound?

A9: Alternatives to this compound depend on the specific application. For instance, other alcohols like ethanol and butanol are also explored as biofuels. In flavor and fragrance applications, a wide range of natural and synthetic compounds may serve as alternatives.

Q10: What resources are valuable for this compound research?

A10: Access to analytical tools like GC-MS is essential for characterizing and quantifying this compound [, , ]. Additionally, databases containing thermodynamic data and computational chemistry software are valuable resources for theoretical studies and process simulations [, , ].

Q11: How does this compound research intersect with other disciplines?

A11: this compound research draws upon various disciplines, including organic chemistry, chemical engineering, microbiology [], and environmental science. Its potential as a biofuel necessitates collaborations between microbiologists, fermentation technologists, and engineers.

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